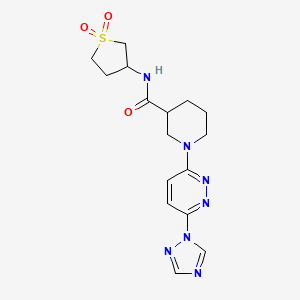
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H21N7O3S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N7O4 with a molecular weight of approximately 423.43 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a triazole group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacteria and fungi. This is attributed to their ability to interfere with cellular processes through enzyme inhibition.
Anticancer Properties
Several derivatives of triazole have been reported to possess anticancer activity. For example, compounds related to the triazole structure have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound may arise from its ability to modulate inflammatory pathways. Triazole-containing compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety is known for its ability to chelate metal ions, which can inhibit metalloenzymes involved in various biological processes.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and immune response.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a series of triazole derivatives on different cancer cell lines. The results indicated that specific modifications in the structure led to enhanced activity against HCT-116 cells, with IC50 values ranging from 6.2 μM to 43.4 μM depending on the substituents used .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the synthesis of triazole-based compounds and their antimicrobial properties. The derivatives showed significant inhibition against pathogenic bacteria compared to standard antibiotics, suggesting potential use in treating infections resistant to conventional therapies .
Data Summary Table
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3S/c24-16(19-13-5-7-27(25,26)9-13)12-2-1-6-22(8-12)14-3-4-15(21-20-14)23-11-17-10-18-23/h3-4,10-13H,1-2,5-9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCMVVNTYWKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














